N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

This 5,6-dimethoxybenzothiazole-2-carboxamide (CAS 895437-24-8) is NOT interchangeable with its 4,7-dimethoxy regioisomer or the 5-nitrofuran analog. Its defined electronic profile—single HBD, multiple HBA sites—enables target-based screening against kinases, PDEs, or ATP-binding proteins without nitro-associated cytotoxicity. Use as a nitro-free control to discriminate nitroreductase-dependent biological activities in cell-based assays. The furan-amide handle also supports conjugation for fluorescence derivatization in HPLC. Insist on the exact 5,6-substitution pattern and unsubstituted furan to guarantee physicochemical properties (logP, H-bond capacity) critical for assay reproducibility. Low MW (304.32 g/mol) suits HTS campaigns.

Molecular Formula C14H12N2O4S
Molecular Weight 304.32
CAS No. 895437-24-8
Cat. No. B2685111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
CAS895437-24-8
Molecular FormulaC14H12N2O4S
Molecular Weight304.32
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=CO3)OC
InChIInChI=1S/C14H12N2O4S/c1-18-10-6-8-12(7-11(10)19-2)21-14(15-8)16-13(17)9-4-3-5-20-9/h3-7H,1-2H3,(H,15,16,17)
InChIKeyQDDOREJQNHHIRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 895437-24-8): Chemical Identity and Compound Class


N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 895437-24-8) is a synthetic heterocyclic small molecule with the molecular formula C14H12N2O4S and a molecular weight of 304.32 g/mol . It belongs to the benzothiazole carboxamide class, featuring a 5,6-dimethoxy-substituted benzothiazole core linked via an amide bond to a furan-2-carbonyl moiety. The canonical SMILES is COC1=C(OC)C=C2N=C(NC(=O)C3=CC=CO3)SC2=C1, and the InChIKey is QDDOREJQNHHIRD-UHFFFAOYSA-N [1]. The 5,6-dimethoxybenzothiazole scaffold has been employed as a building block in medicinal chemistry and as a fluorogenic derivatization reagent for carboxylic acids in HPLC [2][3].

Why Generic Substitution Fails for N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide (895437-24-8)


Benzothiazole-furan carboxamide analogs cannot be treated as interchangeable procurement items because even subtle regioisomeric or substituent variations can profoundly alter hydrogen-bonding capacity, electronic distribution, and target recognition. The 5,6-dimethoxy substitution pattern on the benzothiazole ring is electronically and sterically distinct from the 4,7-dimethoxy regioisomer (CAS 851080-64-3), and the unsubstituted furan-2-carboxamide differs from its 5-nitrofuran analog (CAS not assigned, but identified on vendor databases) in both redox potential and toxicological profile . The absence of published quantitative bioactivity data for this specific compound means that class-level generalizations are unreliable for scientific selection; only the exact compound can guarantee the physicochemical properties (e.g., hydrogen bond donor/acceptor count, predicted logP) that determine its behavior in a given assay or synthetic sequence .

Quantitative Differentiation Evidence: N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide (895437-24-8)


Regioisomeric Differentiation: 5,6-Dimethoxy vs. 4,7-Dimethoxy Substitution on Benzothiazole

The 5,6-dimethoxy substitution pattern positions both methoxy groups on the same carbocyclic ring of the benzothiazole, creating an electron-rich catechol-like motif with distinct hydrogen-bond acceptor geometry. In contrast, the 4,7-dimethoxy regioisomer (CAS 851080-64-3) distributes the methoxy groups across both rings, generating a different electrostatic potential surface. No published head-to-head bioactivity comparison exists for these two regioisomers. However, the 5,6-substitution pattern is known to confer enhanced fluorescence properties in related benzothiazole derivatives used as derivatization reagents, with detection limits for lauric acid reaching 0.1 pmol per 10-µL injection at S/N=3 for the analogous 5,6-dimethoxybenzothiazole hydrazide reagent [1].

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

Absence of Nitro Group: Differentiated Toxicological Profile from 5-Nitrofuran Analog

The target compound bears an unsubstituted furan-2-carboxamide moiety. A closely related analog, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide, incorporates a nitro group at the 5-position of the furan ring. Nitrofuran derivatives are established to undergo bioreductive activation, generating reactive oxygen species and electrophilic intermediates that cause DNA damage and cytotoxicity [1]. The absence of the nitro group in the target compound eliminates this nitroreductase-dependent toxicity pathway, making it a preferred choice for target-based screening where nitro-associated cytotoxicity would confound assay readouts [2].

Toxicology Drug Safety Redox Chemistry

Hydrogen-Bonding Capacity: Amide NH as a Key Pharmacophoric Feature

The secondary amide NH in the target compound serves as a hydrogen-bond donor (HBD), while the furan oxygen and methoxy groups provide multiple hydrogen-bond acceptor (HBA) sites. By contrast, the N-methylated analog N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide (CAS 895455-98-8) eliminates this HBD capacity through quaternization of the endocyclic nitrogen, fundamentally altering the compound's pharmacophoric profile. The target compound has 1 HBD and 6 HBA, versus the N-methylated analog's 0 HBD and 6 HBA . This difference is critical for any target engagement dependent on a hydrogen-bond donor at the amide position.

Hydrogen Bonding Drug-Receptor Interaction Molecular Recognition

Molecular Weight and Physicochemical Differentiation from Heavier Benzothiazole Carboxamides

With a molecular weight of 304.32 g/mol, the target compound falls within the favorable range for drug-like properties (MW <500). Heavier benzothiazole-furan carboxamides bearing additional substituents, such as N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide (CAS 941996-58-3, MW 516.59 g/mol), exceed this threshold, potentially facing solubility and permeability limitations [1]. The target compound's lower MW and simpler structure improve its suitability as a fragment-like starting point for medicinal chemistry optimization or as a chemical probe where minimal molecular complexity is desired .

Drug-likeness Physicochemical Properties Lead Optimization

Recommended Research and Industrial Application Scenarios for N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide (895437-24-8)


Chemical Probe for Target-Based Screening Requiring a Non-Nitro, Low-MW Benzothiazole-Furan Scaffold

The absence of a nitro group (in contrast to the 5-nitrofuran analog) and the low MW of 304.32 g/mol make this compound suitable as a starting point for target-based high-throughput screening campaigns where nitro-associated cytotoxicity would confound readouts. Its single HBD and multiple HBA sites provide a defined pharmacophoric profile for binding to kinases, PDEs, or other ATP-binding proteins . Users screening against the apelin receptor, phosphodiesterases, or STK19 should note that structurally related 5,6-dimethoxybenzothiazole derivatives have been claimed in patents for these targets [1][2].

Negative Control or Counter-Screen Compound for 5-Nitrofuran-Containing Benzothiazole Derivatives

Because the target compound bears an unsubstituted furan, it can serve as a nitro-free control to discriminate between nitroreductase-dependent and nitroreductase-independent biological activities in cell-based assays. This application is directly supported by the structural differentiation evidence established in Section 3, Evidence Item 2 [3].

Fluorogenic Derivatization Reagent Development Using the 5,6-Dimethoxybenzothiazole Core

The 5,6-dimethoxybenzothiazole scaffold has demonstrated utility in pre-column fluorescence derivatization for HPLC analysis of carboxylic acids, with detection limits reaching 0.1 pmol. The target compound, bearing a furan-2-carboxamide group, offers a reactive amide handle for further conjugation to hydrazide or other derivatization functionalities, making it a versatile intermediate for analytical chemistry method development [4].

Structure-Activity Relationship (SAR) Studies on Dimethoxybenzothiazole Regioisomers

The 5,6-dimethoxy substitution pattern represents one of two possible dimethoxy regioisomers on the benzothiazole ring (the other being 4,7-dimethoxy). Procurement of the 5,6-isomer enables systematic SAR exploration of how the position of electron-donating methoxy groups influences target binding, metabolic stability, or fluorescence properties, in direct comparison with the 4,7-isomer .

Quote Request

Request a Quote for N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.